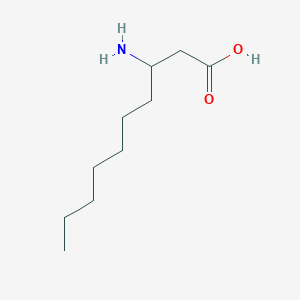
3-Aminodecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminodecanoic acid, also known as 3-aminopentanedioic acid, is a linear, five-carbon carboxylic acid that is used in various biochemical and physiological processes. It is found naturally in the human body and plays an important role in the metabolism of fatty acids, amino acids and carbohydrates. Furthermore, 3-aminodecanoic acid is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes and polymers.
Applications De Recherche Scientifique
Asymmetric Synthesis and Stereochemistry
- Asymmetric Synthesis of Amino Acids: 3-Aminodecanoic acid is studied for its role in the asymmetric synthesis of amino acids. It's a component of microginin, an angiotensin-converting enzyme inhibitor. Studies have focused on synthesizing its enantiomers for structural and stereochemical analyses (Bunnage et al., 1995); (Bannage et al., 1994).
Synthesis Using Azetidin-2-ones
- Efficient Synthesis Using Enantiopure Building Blocks: Enantiopure 3-benzyloxy-4-formylazetidin-2-one has been used as a building block for efficient synthesis of 3-amino-2-hydroxydecanoic acid (AHDA), a nonproteinogenic amino acid. This process yields both enantiomers of AHDA in good yield and optical purity (Shirode & Deshmukh, 2006).
Role in Escherichia coli Metabolism
- Impact on Escherichia coli Metabolism: In Escherichia coli, 3-hydroxydecanoic acid (3HD), a structurally related compound, plays a significant role in metabolism. The expressions of certain genes in E. coli can up-regulate the synthesis of 3HD, suggesting its importance in bacterial metabolic pathways (Zheng et al., 2004).
Biological Significance and Synthetic Approaches
- Biological Significance in Nonproteinogenic Amino Acids: 3-Aminodecanoic acid, as part of the α,β-diamino acids group, has garnered interest due to its occurrence in biologically active compounds and its use as building blocks for new molecule synthesis. These amino acids have been found to have various applications in biochemistry and organic chemistry (Viso et al., 2011).
Asymmetric Synthesis of Tailor-Made Amino Acids
- Methodology for Asymmetric Synthesis: The use of chiral glycine Schiff base complexes for the asymmetric synthesis of derivatives of (S)-α-(octyl)glycine ((S)-2-aminodecanoic acid) has been reported. This method is significant for preparing structurally diverse tailor-made amino acids crucial in medicinal chemistry and drug design (Fu et al., 2020).
Genetic Code Engineering
- Expanding the Genetic Code: Research in genetically encoding expanded sets of amino acids, including nonproteinogenic ones like 3-aminodecanoic acid, is advancing. This allows for the synthesis and evolution of noncanonical biopolymers, providing new insights into protein function and engineering (Chin, 2017).
Bioplastic Synthesis
- Biosynthesis for Nylon Monomer: 3-Aminodecanoic acid is considered a potential monomer for Nylon 12, a high-performance bioplastic. Research focuses on its biosynthesis from renewable sources, enhancing the polymer industry's sustainability (Ahsan et al., 2018).
Metabolic Engineering for Chemical Production
- Engineering E. coli for 3-Aminopropionic Acid Production: Metabolic pathways have been designed in E. coli for producing 3-aminopropionic acid, highlighting the versatility of using engineered bacteria for chemical synthesis (Song et al., 2015).
Mécanisme D'action
Target of Action
3-Aminodecanoic acid is a residue that is synthesized by the nonribosomal peptide synthetase . The enzyme has been sequenced and found to be homologous to other enzymes such as 3-hydroxyisobutyric acid and 3-aminohexanoic acid .
Mode of Action
It is known that the compound is synthesized by the nonribosomal peptide synthetase . This suggests that it may interact with its targets in a similar manner to other nonribosomal peptides.
Biochemical Pathways
The biosynthesis of 3-Aminodecanoic acid is thought to be an evolutionary adaptation of cyanobacteria, which are photosynthetic bacteria . This suggests that the compound may play a role in the biochemical pathways of these organisms.
Result of Action
Experimental evidence suggests that the antifungal activity of 3-Aminodecanoic acid may be due to its ability to inhibit lipid synthesis in yeast cells . This indicates that the compound’s action results in the inhibition of lipid synthesis, which could have significant molecular and cellular effects.
Action Environment
Given that the compound is thought to be an evolutionary adaptation of cyanobacteria , it is possible that environmental factors such as light availability and temperature could influence its action.
Propriétés
IUPAC Name |
3-aminodecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9H,2-8,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKFRIVYCVHCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminodecanoic acid | |
Q & A
Q1: What is the significance of 3-Aminodecanoic acid in naturally occurring peptides?
A1: 3-Aminodecanoic acid serves as a crucial building block in several bioactive cyclic peptides produced by cyanobacteria. These peptides, including laxaphycins and microginins, exhibit various biological activities, such as antifungal and protease inhibition. [, , ] The presence of 3-ADA, along with other unusual amino acids, contributes to the structural diversity and biological activity of these peptides.
Q2: Can you provide examples of peptides containing 3-Aminodecanoic acid and their biological activities?
A2: Certainly! Laxaphycins A, B, and E are examples of cyclic peptides containing 3-ADA. Laxaphycins A and E are undecapeptides, while Laxaphycin B is a dodecapeptide. These compounds, isolated from the terrestrial blue-green alga Anabaena laxa, demonstrate antifungal activity. [] Another group, the microginins, also incorporates 3-ADA. For instance, Microcystis aeruginosa LEGE 91341 produces a variety of microginins, some of which contain 3-ADA, and exhibit protease inhibitory activities. []
Q3: How does the structure of 3-Aminodecanoic acid contribute to the activity of these peptides?
A3: While specific structure-activity relationship (SAR) studies focusing solely on 3-ADA within these peptides are limited in the provided research, it's understood that the long hydrophobic chain of 3-ADA likely contributes to the overall hydrophobicity of these cyclic peptides. [, ] This property is thought to be important for their interaction with cellular targets like membranes or enzymes, ultimately influencing their biological activities.
Q4: Are there any studies on the synthesis of 3-Aminodecanoic acid?
A4: Yes, researchers have developed enantioselective synthetic routes for 3-ADA. These methods often involve the metal halide-mediated opening of three-membered ring structures. Such approaches allow for the controlled synthesis of both (3R)-3-Aminodecanoic acid and its stereoisomers. [, , ] This is particularly important for investigating the specific biological roles of different isomers and developing potential analogs with improved activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(dimethylamino)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B2708220.png)
![4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide](/img/structure/B2708221.png)
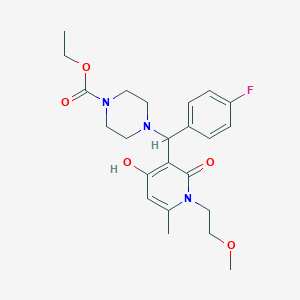
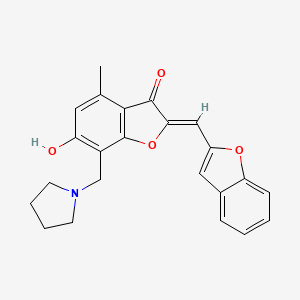
![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2708224.png)
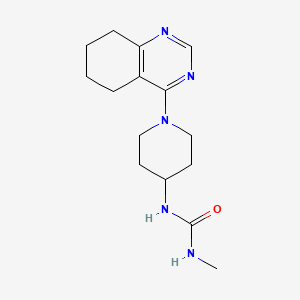
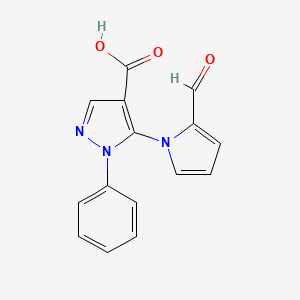
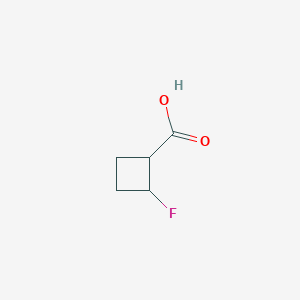
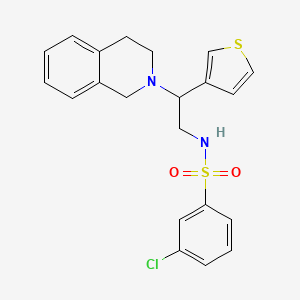
![8-Fluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2708232.png)
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2708234.png)
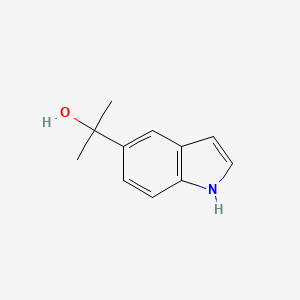
![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2708238.png)